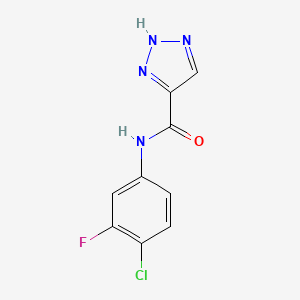
N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been developed as a potential anticancer agent. It belongs to the class of triazole compounds and has been shown to have promising results in preclinical studies.
Applications De Recherche Scientifique
Molecular Interactions
Experimental and theoretical analyses of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles reveal the synthesis and characterization of biologically active derivatives, highlighting the significance of different intermolecular interactions, including C–H⋯π and lp⋯π, which are essential for understanding the compound's behavior in crystalline forms (Shukla et al., 2014).
Biological Activities
Research on various derivatives, including those with structural similarities to N-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, has demonstrated a range of biological activities. These studies often focus on the synthesis and evaluation of these derivatives as potential anticancer agents. For example, a study on the synthesis and antitumor activity of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide shows the compound's ability to inhibit the proliferation of certain cancer cell lines (Hao et al., 2017).
Synthesis and Characterization
The synthesis and characterization of such compounds are critical for developing new pharmaceuticals and understanding their molecular properties. Studies often involve detailed analyses of crystal structure, synthesis pathways, and potential therapeutic applications. For instance, the facile synthesis, crystal structure, DFT calculation, and biological activities of related triazole derivatives underscore the importance of structural analysis in drug development (Saleem et al., 2018).
Antimicrobial and Antitumor Properties
Several derivatives exhibit promising antimicrobial and antitumor properties, highlighting the potential of this compound and related compounds in therapeutic applications. For example, the synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents demonstrate the compound's cytotoxic activity against various cancer cell lines, suggesting its potential use in cancer treatment (Aliabadi et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN4O/c10-6-2-1-5(3-7(6)11)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBDIVXRUYYUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NNN=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

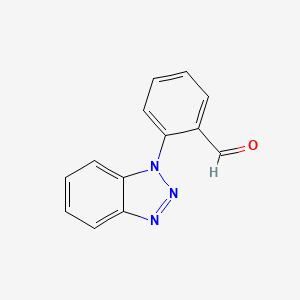
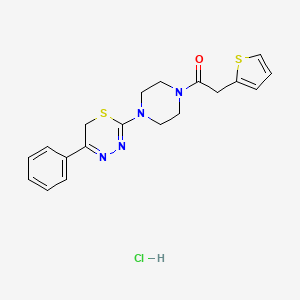
![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2551111.png)
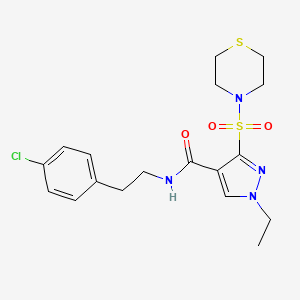
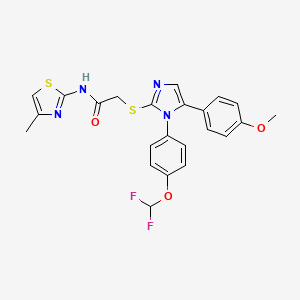
![2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2551114.png)
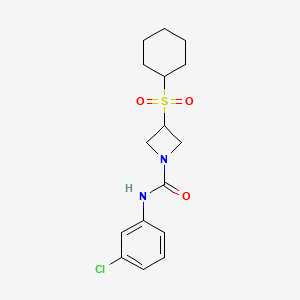
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551123.png)
![2-[4-(2-Methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2551124.png)
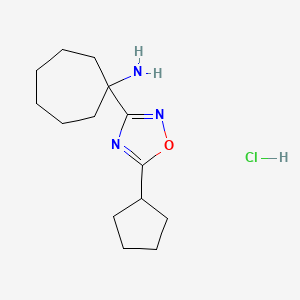


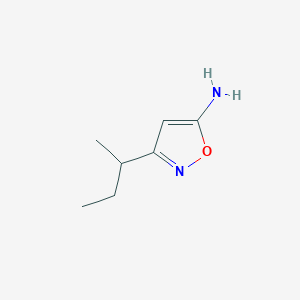
![N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2551129.png)